2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-4-2-6-5(11-8(10)14-6)1-3(4)7(12)13/h1-2H,(H2,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUBDHBSSHBQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(O2)N)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis: 4-Cyano-5-fluoro-2-aminophenol
A plausible pathway involves synthesizing 4-cyano-5-fluoro-2-aminophenol as the cyclization precursor:
- Bromination : Treat 5-fluoro-2-aminophenol with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C to introduce bromine at position 4.
- Cyanation : Employ palladium-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) to replace bromine with a cyano group.
Cyclization protocol :
- React 4-cyano-5-fluoro-2-aminophenol with triethyl orthoformate in acetic acid under reflux (110–120°C, 6–8 h).
- Mechanism: Acid-catalyzed dehydration forms the oxazole ring while preserving the cyano group.
Post-cyclization modification :
Alternative Pathway: Direct Carboxylic Acid Incorporation
For direct synthesis without nitrile intermediates:
- Start with 4-carboxy-5-fluoro-2-aminophenol.
- Cyclize using phosphoryl chloride (POCl₃) in dichloromethane (DCM) at 40°C.
Challenge : Limited commercial availability of 4-carboxy-2-aminophenol derivatives necessitates custom synthesis via:
Method 2: Late-Stage Functionalization of Benzoxazole Intermediates
Palladium-Mediated Carboxylation
Construct the benzoxazole core first, then introduce carboxylic acid:
- Synthesize 2-amino-6-fluoro-1,3-benzoxazole-5-bromide via electrophilic bromination.
- Perform carboxylation using CO gas (1 atm) with Pd(OAc)₂/Xantphos catalyst in DMAc at 100°C.
Key parameters :
| Parameter | Optimal Value |
|---|---|
| Catalyst loading | 5 mol% Pd |
| Ligand | Xantphos (10 mol%) |
| Temperature | 100°C |
| Reaction time | 24 h |
| Yield | 63–67% |
Microbial Oxidation of Methyl Precursors
For industrial-scale production:
- Introduce a methyl group at position 5 during cyclization.
- Oxidize using genetically modified Pseudomonas putida cells expressing toluene monooxygenase.
Advantages :
Method 3: Solid-Phase Combinatorial Synthesis
Adapting high-throughput techniques from patent literature:
- Anchor 5-fluoro-2-aminophenol to Wang resin via its hydroxyl group.
- Perform cyclization with Fmoc-protected glyoxylic acid.
- Cleave from resin using TFA/H₂O (95:5), yielding carboxylic acid directly.
Throughput : 48–72 compounds per week with 85–92% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nitrile hydrolysis | 78 | 99.5 | Industrial | $$$$ |
| Direct carboxylation | 67 | 98.2 | Pilot | $$$$$ |
| Microbial oxidation | 91 | 99.8 | Large-scale | $$ |
| Solid-phase | 82 | 85 | R&D | $$$$$$ |
Key observations :
- Microbial oxidation offers superior yield and cost efficiency but requires specialized bioreactors.
- Nitrile hydrolysis balances yield and scalability for pharmaceutical applications.
Experimental Optimization Strategies
Cyclization Catalysis
Ionic liquids (e.g., [BMIM]BF₄) enhance reaction kinetics:
Regioselective Fluorination
Electrochemical fluorination using Selectfluor®:
Applications and Derivative Synthesis
The carboxylic acid moiety enables diverse derivatization:
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification to form bioactive esters.
Reaction :
Applications :
-
Methyl esters of analogous benzoxazoles show enhanced cytotoxicity (IC₅₀ = 1.54 μM against 22Rv1 cells) .
Conditions : -
Methanol, H₂SO₄, reflux for 6–12 hours.
Amide Formation
The amino group reacts with acylating agents to form amides.
Reaction :
Key Findings :
-
Amides exhibit improved metabolic stability and binding affinity in drug design .
Conditions : -
Bases: Pyridine, triethylamine
-
Solvents: Dichloromethane, THF
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group.
Reaction :
Conditions :
-
Copper catalysts, temperatures >200°C.
Halogenation and Functionalization
The benzoxazole ring undergoes electrophilic substitution, particularly at the 4- and 7-positions.
| Reaction Type | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C-4 | 70% | |
| Chlorination | Cl₂, AlCl₃ | C-7 | 65% | |
| Suzuki Coupling | Arylboronic Acid, Pd | C-5 | 55–75% |
Cyclocondensation with Aldehydes
The amino group participates in Schiff base formation, enabling heterocycle synthesis.
Reaction :
Conditions :
-
Oxidants: Lead tetraacetate, nano-ZnO
-
Derivatives show anti-inflammatory activity (COX-2 IC₅₀ = 0.04 μM) .
Nucleophilic Aromatic Substitution
The electron-deficient benzoxazole ring allows substitution of the fluorine atom.
Reaction :
Conditions :
Metal-Catalyzed Cross-Coupling
The compound participates in Cu- or Pd-catalyzed couplings for C–C bond formation.
Example :
Conditions :
Key Structural and Reactivity Insights
-
Electronic Effects : The fluorine atom enhances ring electron deficiency, directing electrophiles to meta/para positions .
-
Biological Relevance : Carboxylic acid derivatives exhibit dual anti-inflammatory and cytotoxic activities, with SAR studies highlighting the importance of halogen placement .
-
Thermal Stability : Decarboxylation occurs above 200°C, limiting high-temperature applications.
Scientific Research Applications
Synthesis of 2-Amino-6-Fluoro-1,3-Benzoxazole-5-Carboxylic Acid
The synthesis of 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 2-amino phenols with appropriate carboxylic acids or derivatives in the presence of catalysts such as polyphosphoric acid or other dehydrating agents. Recent studies have highlighted various synthetic methodologies that yield this compound with good purity and yield .
Anticancer Activity
Research has demonstrated that 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid exhibits notable anticancer properties. For instance, derivatives of benzoxazole compounds have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (22Rv1) cells. The mechanism of action is thought to involve the inhibition of specific enzymes related to tumor growth .
Anti-inflammatory Effects
Studies have indicated that derivatives of this compound possess anti-inflammatory activity comparable to standard anti-inflammatory drugs like ibuprofen. For example, certain halogenated derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results, suggesting potential applications in treating bacterial infections .
Applications in Drug Development
The unique structural features of 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid make it a valuable scaffold for designing novel therapeutic agents. Its derivatives are being explored for:
- Anticancer Drugs : Targeting specific cancer types through enzyme inhibition.
- Anti-inflammatory Agents : Developing new treatments for chronic inflammatory conditions.
- Antimicrobial Agents : Addressing antibiotic resistance by creating new classes of antibiotics.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzoxazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The study found that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, indicating higher potency .
Case Study: Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory effects of halogenated benzoxazole derivatives derived from 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid. The results showed that these compounds had comparable efficacy to ibuprofen in inhibiting inflammation-related pathways .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Benzoxazole Core
The benzoxazole scaffold is highly modular, with substituent type and position significantly influencing properties. Key comparisons include:
2-Amino-5-chlorobenzoxazole (CAS 61-80-3)
- Substituents: Amino (-NH₂) at position 2, chlorine (-Cl) at position 5.
- Molecular Weight : 168.57 g/mol.
- Melting Point : 181–184°C .
- The 6-F substituent in the target may further alter electronic effects and metabolic stability.
2-Butyl-1,3-benzoxazole-5-carboxylic Acid (CAS 885949-50-8)
- Substituents : Butyl (-C₄H₉) at position 2, carboxylic acid (-COOH) at position 5.
- Molecular Weight : 219.24 g/mol.
- Boiling Point : 378.0°C.
- LogP : 3.09 .
- Comparison: The bulky butyl group increases hydrophobicity (higher LogP) compared to the target’s amino group.
2-Methyl-5-benzoxazolecarboxylic Acid (CAS 90322-32-0)
- Substituents : Methyl (-CH₃) at position 2, carboxylic acid (-COOH) at position 5.
- Molecular Formula: C₉H₇NO₃.
- Molecular Weight : 177.16 g/mol .
- This difference could impact solubility and binding affinity in biological systems.
Heterocycle Modifications: Benzoxazole vs. Benzimidazole/Benzodioxole
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
- Core Structure : Benzimidazole (two nitrogen atoms in the heterocycle).
- Substituents : Bromine (-Br), chlorine (-Cl), fluorine (-F), and carboxylic acid (-COOH) .
- Comparison : The benzimidazole core offers stronger basicity due to dual nitrogen atoms, contrasting with the benzoxazole’s oxygen-nitrogen system. This difference may influence pharmacokinetics, such as absorption and protein binding.
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic Acid (CAS 150368-36-8)
- Core Structure : Benzodioxole (two oxygen atoms in the heterocycle).
- Substituents: Amino (-NH₂), difluoro (-F₂), methyl (-CH₃), and carboxylic acid (-COOH) .
- However, the absence of nitrogen limits hydrogen-bonding diversity compared to the target compound.
Physicochemical Properties and Functional Implications
The table below summarizes key data for the target compound and analogs:
Key Observations:
- LogP Trends: Alkyl groups (e.g., butyl in ) increase hydrophobicity, while polar substituents (e.g., -NH₂, -COOH) enhance hydrophilicity. The target’s amino and carboxylic acid groups likely result in a lower LogP than the butyl analog.
- Thermal Stability : Higher boiling points (e.g., 378°C for the butyl derivative ) correlate with increased molecular weight and hydrophobic interactions.
- Electronic Effects : Fluorine’s electronegativity may enhance metabolic stability and influence intermolecular interactions (e.g., dipole-dipole, hydrogen bonding).
Biological Activity
2-Amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring with an amino group at position 2 and a fluorine atom at position 6. These structural elements are crucial for its biological interactions.
| Property | Description |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 196.14 g/mol |
| Solubility | Soluble in polar solvents due to the carboxylic acid group |
Antimicrobial Activity
Research indicates that 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Study Findings : A study reported that the compound showed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL against tested pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 12.5 |
Antitumor Activity
The compound has demonstrated promising antitumor activity in various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.
- Case Study : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited submicromolar GI50 values, indicating potent activity against these cells . The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation.
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 0.5 |
| MDA-MB-231 | 0.8 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been evaluated. It was found to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
- Research Findings : In a comparative study, the compound exhibited an IC50 value of 0.103 mM against COX enzymes, comparable to ibuprofen (0.101 mM), highlighting its potential as an anti-inflammatory agent .
The biological activity of 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits DNA topoisomerases and protein kinases, disrupting cellular processes essential for cancer cell survival .
- Antimicrobial Mechanism : The presence of the fluorine atom enhances lipophilicity, improving membrane penetration and leading to increased antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-6-fluoro-1,3-benzoxazole-5-carboxylic acid, and how can purity be optimized?
- Methodological Answer : A common approach involves sequential nitration, fluorination, and cyclization of precursor benzoic acid derivatives. For example, fluorination can be achieved using hydrogen fluoride-pyridine complexes under controlled conditions . Cyclization with thiourea or urea derivatives in polar solvents (e.g., DMF) at 100–120°C forms the benzoxazole ring . Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >97% purity, as validated by HPLC .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
- Methodological Answer :
- NMR : H NMR (DMSO-) shows distinct signals for the amino proton (~6.5 ppm, broad singlet) and carboxylic acid proton (~12.8 ppm). F NMR confirms fluorine substitution at position 6 (~-110 ppm) .
- IR : Peaks at 1680–1700 cm (C=O stretch) and 3300–3500 cm (N-H and O-H stretches) .
- Mass Spectrometry : ESI-MS (negative mode) gives [M-H] at m/z 210.03, consistent with the molecular formula C₈H₅FN₂O₃ .
Q. What analytical techniques are suitable for assessing stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC with a C18 column (UV detection at 254 nm). Carboxylic acid groups show instability below pH 3 .
- Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C, with no melting point observed due to carboxyl group dimerization .
Advanced Research Questions
Q. How does the fluorine substituent at position 6 influence electronic properties and biological activity?
- Methodological Answer : Fluorine’s electronegativity increases the compound’s electron-deficient character, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2). Computational studies (DFT) show a reduced HOMO-LUMO gap (~4.5 eV), improving redox activity. Comparative assays with non-fluorinated analogs demonstrate a 2.5-fold increase in anti-inflammatory activity (IC₅₀ = 12 µM vs. 30 µM) .
Q. What strategies resolve low yields in the final cyclization step during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use CuI (5 mol%) in DMF at 110°C to accelerate cyclization, improving yields from 45% to 72% .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (150°C, 300 W), minimizing side-product formation .
- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, then deprotect with NaOH post-cyclization .
Q. How can molecular docking guide the design of derivatives targeting bacterial enzymes?
- Methodological Answer :
- Target Selection : Use crystal structures of E. coli DNA gyrase (PDB: 1KZN) or S. aureus enoyl-ACP reductase (PDB: 3GR6) for docking (AutoDock Vina).
- Binding Analysis : The carboxylic acid group forms salt bridges with Arg-136 (ΔG = -8.2 kcal/mol), while fluorine enhances hydrophobic interactions with Phe-84. Modify the benzoxazole ring with electron-withdrawing groups (e.g., -NO₂) to improve binding .
Q. What are the challenges in correlating in vitro activity with in vivo pharmacokinetics for this compound?
- Methodological Answer :
- Solubility Limitations : The carboxylic acid group reduces logP (-0.5), limiting membrane permeability. Use prodrug strategies (e.g., ethyl ester prodrugs) to enhance bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots. Fluorine at position 6 reduces metabolism by CYP3A4, extending half-life (t₁/₂ = 3.5 hours vs. 1.2 hours for non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
